molecular formula C18H24N6O18P4 B019920 Adenosine tetraphosphate pyridoxal CAS No. 101418-64-8

Adenosine tetraphosphate pyridoxal

Cat. No. B019920
M. Wt: 736.3 g/mol
InChI Key: GQWHVFNISFUGRD-XKLVTHTNSA-N
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Description

Adenosine tetraphosphate pyridoxal is a complex molecule that involves the combination of adenosine tetraphosphate and pyridoxal . Adenosine tetraphosphate is a nucleotide produced from ATP and triphosphate . Pyridoxal is a form of vitamin B6 that is converted into pyridoxal phosphate, a coenzyme in many metabolic reactions .


Synthesis Analysis

The synthesis of ATP from adenosine and polyphosphate has been studied extensively . A multi-enzyme cascade system for ATP production has been established, using adenosine and inorganic polyphosphate as key substrates . Another study presents an enzymatic synthesis method for the conversion of nucleosides to NTPs .


Molecular Structure Analysis

Adenosine tetraphosphate pyridoxal contains structural features of the substrates pyridoxal and ATP . The molecule is inactivated by preincubation with the affinity label reagent adenosine tetraphosphate pyridoxal (AP4-PL) at a mixing molar ratio of 5:1 .


Chemical Reactions Analysis

Pyridoxal 5′-phosphate (PLP) is necessary for many reactions involving amino acids . Reaction specificity is controlled by the orientation of the external aldimine intermediate that is formed upon addition of the amino acidic substrate to the coenzyme .


Physical And Chemical Properties Analysis

Adenosine tetraphosphate pyridoxal is a small, relatively simple molecule . Upon enzymatic hydrolysis, the molecule displays an increase in fluorescence intensity, which provides a readout of its turnover .

Scientific Research Applications

  • Ocular Drug Delivery : Diadenosine tetraphosphate (Ap4A) increases corneal epithelial permeability, which could influence ocular drug delivery and therapeutic efficiency (Loma et al., 2015).

  • Enzyme Inactivation : Affinity labeling with adenosine polyphosphopyridoxal (AP4-PL) effectively inactivates pyridoxal kinase, potentially affecting its interaction with ATP (Dominici et al., 1988).

  • Inhibition of F1 ATPase : Modification of Escherichia coli F1 ATPase with adenosine tri- or tetraphosphopyridoxal inhibits its unisite and multisite catalysis, possibly affecting ATP binding and release rates (Noumi et al., 1987).

  • Lactate Dehydrogenase Modification : Adenosine polyphosphopyridoxal compounds specifically modify the active site lysyl residue(s) in lactate dehydrogenase, resulting in a loss of enzyme activity and different enzyme species (Tagaya & Fukui, 1986).

  • Exploring Protein "Sidedness" : Pyridoxal phosphate is a powerful probe for exploring the "sidedness" of proteins in the red blood cell membrane, with its specificity allowing for the identification of proteins on both the surface and inside of the cell (Cabantchik et al., 1975).

  • Synthesis and Degradation of Adenosine 5'-Tetraphosphate : Nicotinamide and nicotinate phosphoribosyltransferases both catalyze the synthesis and degradation of adenosine 5'-tetraphosphate, suggesting a role of Ap4 in NAMPT actions and its potential impact on cell signaling (Amici et al., 2017).

  • Intraocular Pressure Regulation : Ap4 reduces intraocular pressure in rabbit eyes, mediated through a P2X receptor, suggesting a connection to neural mechanisms controlling intraocular pressure (Pintor et al., 2004).

Safety And Hazards

The safety data sheet for adenosine 5’-tetraphosphate suggests that it should be handled with care . It advises against its use for medicinal or household purposes . In case of accidental release, it recommends ensuring adequate ventilation and avoiding dust formation .

Future Directions

The future directions of research on adenosine tetraphosphate pyridoxal could involve the development of methods for real-time monitoring of ATP hydrolysis inside live cells . This could be achieved through the synthesis and application of a novel fluorogenic adenosine 5′-tetraphosphate (Ap4) analog .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O18P4/c1-8-13(26)10(3-25)9(2-20-8)4-37-43(29,30)40-45(33,34)42-46(35,36)41-44(31,32)38-5-11-14(27)15(28)18(39-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWHVFNISFUGRD-XKLVTHTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906181
Record name 9-{5-O-[{[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine tetraphosphopyridoxal

CAS RN

101418-64-8
Record name Adenosine tetraphosphopyridoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101418648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine tetraphosphate pyridoxal
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Adenosine tetraphosphate pyridoxal
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Adenosine tetraphosphate pyridoxal
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Citations

For This Compound
8
Citations
P Dominici, G Scholz, F Kwok, JE Churchich - Journal of Biological …, 1988 - Elsevier
Pyridoxal kinase is inactivated by preincubation with the affinity label reagent adenosine tetraphosphate pyridoxal (AP4-PL) at a mixing molar ratio of 5:1 AP4-PL contains structural …
Number of citations: 34 www.sciencedirect.com
WF Wolkers, JD Gregory, JE Churchich… - Journal of Biological …, 1991 - Elsevier
… Affinity-labeling studies with adenosine tetraphosphate pyridoxal and adenosine … against the labeling of the enzyme by adenosine tetraphosphate pyridoxal (3). This suggests that the …
Number of citations: 13 www.sciencedirect.com
F KWOK, JE CHURCHICH - European journal of biochemistry, 1991 - Wiley Online Library
… Recent studies from our laboratory have shown that adenosine tetraphosphate pyridoxal (AdoP4-Pxa) binds irreversibly to the enzyme. A peptide consisting of 21 amino acid residues, …
Number of citations: 10 febs.onlinelibrary.wiley.com
TC Scott, MA Phillips - Molecular and biochemical parasitology, 1997 - Elsevier
… The bisubstrate analog, adenosine tetraphosphate pyridoxal was previously shown to label … 229 near the site of adenosine tetraphosphate pyridoxal labeling further suggests that this …
Number of citations: 36 www.sciencedirect.com
P Dominici, F Kwok, JE Churchich - Biochimie, 1989 - Elsevier
… binding site resides in the fragment of 24 kDa was derived from experiments conducted on the enzyme inactivated with the affinity labeling reagent adenosine tetraphosphate pyridoxal (…
Number of citations: 11 www.sciencedirect.com
B Maras, S Valiante, S Orru, M Simmaco… - Journal of protein …, 1999 - Springer
… The third is the inactivation of pyridoxal kinase by the affinity label adenosine tetraphosphate-pyridoxal (AP4-PL), which contains structural features of the substrates pyridoxal …
Number of citations: 24 link.springer.com
S Hong, PL Pedersen - Microbiology and molecular biology …, 2008 - Am Soc Microbiol
ATP synthase, a double-motor enzyme, plays various roles in the cell, participating not only in ATP synthesis but in ATP hydrolysis-dependent processes and in the regulation of a …
Number of citations: 342 journals.asm.org
JE Churchich - Biological research, 1996 - biologiachile.cl
The use of fluorescent componds can be a valuable tool to probe the active site of enzymes. Several examples of this approach are discussed, particularly the use of pyridoxal …
Number of citations: 2 www.biologiachile.cl

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